![molecular formula C8H5BrN2O2 B1291568 6-Bromimidazo[1,2-a]pyridin-3-carbonsäure CAS No. 944896-42-8](/img/structure/B1291568.png)
6-Bromimidazo[1,2-a]pyridin-3-carbonsäure
Übersicht
Beschreibung
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2. This compound is characterized by the presence of a bromine atom at the 6th position of the imidazo[1,2-a]pyridine ring system and a carboxylic acid group at the 3rd position. It is a valuable intermediate in organic synthesis and has significant applications in pharmaceutical chemistry .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid exhibit antibacterial properties against pathogens such as Staphylococcus aureus and have shown efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations as low as .
- Anticancer Properties : The compound has been studied for its potential to inhibit Rab geranylgeranylation, which is crucial in cancer cell proliferation. In vitro studies demonstrated significant cytotoxicity against cervical carcinoma HeLa cells, with some derivatives showing IC50 values below .
2. Organic Synthesis
- Building Block for Complex Molecules : It serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further modifications through substitution reactions, facilitating the creation of diverse chemical entities used in pharmaceuticals and materials science.
3. Biological Research
- Mechanistic Studies : The compound's interaction with biological targets has been extensively studied, revealing its role in inhibiting enzyme activity and disrupting cellular processes. This makes it a valuable tool for understanding disease mechanisms and developing therapeutic agents .
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | IC50 (HeLa Cells) |
---|---|---|---|
Compound 1 | Staphylococcus aureus | ||
Compound 2 | Mycobacterium tuberculosis | Not tested | |
Compound 3 | Rab Geranylgeranyl Transferase | Not applicable |
Table 2: Synthetic Routes for 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid
Method | Key Reagents | Yield (%) | Reaction Conditions |
---|---|---|---|
Method A | α-Bromoketones + 2-Aminopyridines | High | TBHP in Ethyl Acetate |
Method B | 2-Amino-5-bromopyridine + Bromacetal | Moderate | Reflux for >24 hours |
Case Studies
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer properties of various imidazo[1,2-a]pyridine derivatives, researchers found that specific substitutions at the C6 position significantly enhanced cytotoxic effects against HeLa cells. The most potent compounds were subjected to further pharmacokinetic evaluation in vivo using murine models to assess their therapeutic potential against cervical cancer .
Case Study 2: Antimicrobial Screening
A set of synthesized imidazo[1,2-a]pyridine derivatives was screened against drug-resistant strains of Mycobacterium tuberculosis. Among these derivatives, several exhibited superior activity compared to existing clinical candidates, highlighting the potential of these compounds in developing new treatments for resistant infections .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to exhibit antibacterial activity against staphylococcus aureus , suggesting potential targets within bacterial cells.
Mode of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, can interact with various biological targets through different mechanisms, such as inhibiting enzyme activity or interacting with cellular structures .
Result of Action
Related compounds have shown inhibitory effects on rab11a prenylation , suggesting potential cellular impacts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the tandem cyclization and bromination reactions . The reaction conditions are mild and do not require the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: TBHP, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups depending on the reagents used .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Lacks the bromine atom and carboxylic acid group, making it less reactive in certain chemical reactions.
3-Bromoimidazo[1,2-a]pyridine: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Biologische Aktivität
6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is CHBrNO, with a molecular weight of approximately 244.06 g/mol. The compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and a carboxylic acid functional group that contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid exhibits significant antimicrobial properties. It has been evaluated against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis. The compound's mechanism of action involves the inhibition of glutamine synthetase, an enzyme essential for bacterial survival. Studies have shown that it effectively reduces the viability of M. tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range (0.003 to 0.05 μM) .
Anticancer Activity
The compound also demonstrates promising anticancer activity. In vitro studies have assessed its effects on several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The cytotoxicity was evaluated using the PrestoBlue® viability assay, revealing half-maximal inhibitory concentrations (IC) ranging from 75 to 150 μM for various derivatives . The structure-activity relationship (SAR) studies suggest that modifications in the imidazo[1,2-a]pyridine structure can enhance antiproliferative activity significantly.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has shown anti-inflammatory effects. It was found to inhibit cyclooxygenase-2 (COX-2) activity with an IC comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases while minimizing ulcerogenic effects.
The biological activity of 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of glutamine synthetase in bacteria disrupts their metabolic processes.
- Cell Cycle Disruption : In cancer cells, the compound may induce apoptosis through various pathways influenced by its structural components.
- Anti-inflammatory Pathways : By inhibiting COX-2 and potentially other inflammatory mediators, the compound can reduce inflammation effectively.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJLYHPCBMDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621814 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-42-8 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.